molecular formula C14H20O B7984052 trans-2-(4-Propylphenyl)cyclopentanol

trans-2-(4-Propylphenyl)cyclopentanol

Cat. No.: B7984052
M. Wt: 204.31 g/mol
InChI Key: HRZSRRCZFGFOAG-UONOGXRCSA-N
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Description

trans-2-(4-Propylphenyl)cyclopentanol (CAS: 933674-46-5) is a substituted cyclopentanol derivative with the molecular formula C₁₄H₂₀O and a molecular weight of 204.31 g/mol . Structurally, it features a cyclopentanol ring substituted at the 2-position with a 4-propylphenyl group, where the hydroxyl group and propylphenyl substituent are in a trans configuration. Its physicochemical properties, such as melting/boiling points and solubility, remain underreported in the literature.

Properties

IUPAC Name

(1R,2S)-2-(4-propylphenyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(13)15/h7-10,13-15H,2-6H2,1H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZSRRCZFGFOAG-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)[C@@H]2CCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereochemical Inversion

Racemization during workup is mitigated by:

  • Quenching with Aqueous Acid : Rapid protonation of alkoxide intermediates (e.g., using HCl).

  • Low-Temperature Workup : Maintaining reactions below 25°C during extraction.

Byproduct Formation

  • Dimerization : Suppressed by dilute reaction conditions (0.1–0.5 M).

  • Over-Reduction : Avoided by stoichiometric control of NaBH₄ (1.1 equiv).

Chemical Reactions Analysis

Types of Reactions: trans-2-(4-Propylphenyl)cyclopentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of various substituted cyclopentanol derivatives.

Scientific Research Applications

Chemistry: trans-2-(4-Propylphenyl)cyclopentanol is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds .

Biology and Medicine: In biological research, this compound can be used to study the effects of cyclopentanol derivatives on cellular processes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including perfumes and flavorings. Its unique properties make it suitable for use in various formulations .

Mechanism of Action

The mechanism of action of trans-2-(4-Propylphenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propylphenyl group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability .

Comparison with Similar Compounds

Structural and Physical Properties

Cyclopentanol derivatives vary significantly based on substituent type, position, and stereochemistry. Below is a comparative analysis of trans-2-(4-Propylphenyl)cyclopentanol with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Characteristics Key Properties
This compound C₁₄H₂₀O 204.31 Trans 4-propylphenyl group Hydrophobic due to propyl chain; stereochemistry influences packing efficiency
trans-2-(3-Fluorophenyl)cyclopentanol C₁₁H₁₃FO 186.22 Trans 3-fluorophenyl group Increased polarity due to fluorine; enhanced solubility in polar solvents
trans-2-(4-(Dimethylamino)phenyl)cyclopentanol C₁₃H₁₉NO 205.30 Trans 4-dimethylaminophenyl group Basic amino group improves aqueous solubility; potential for pH-dependent behavior
Cyclopentanol C₅H₁₀O 86.13 Unsubstituted cyclopentanol High volatility; miscible with water and organic solvents
trans-2-(6-Amino-9H-purin-9-yl)cyclopentanol C₁₃H₁₆N₆O ~280.30 (calculated) Trans purine substituent Pharmacologically active; anti-inflammatory properties demonstrated in rats

Key Observations :

  • Substituent Effects: The 4-propylphenyl group in the target compound enhances hydrophobicity compared to fluorine- or amino-substituted analogs. This reduces aqueous solubility but improves compatibility with lipid-rich matrices .
  • Stereochemistry : Trans configurations generally exhibit higher thermal stability than cis isomers due to reduced steric hindrance .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing trans-2-(4-Propylphenyl)cyclopentanol with high stereoselectivity?

Methodological Answer:
The synthesis of trans-2-(4-Propylphenyl)cyclopentanol can be adapted from protocols for structurally analogous cyclopentanol derivatives. A two-step approach is commonly employed:

Aldol Condensation : React cyclopentanone with 4-propylbenzaldehyde under basic conditions (e.g., NaOH) to form a β-hydroxy ketone intermediate.

Stereoselective Reduction : Use sodium borohydride (NaBH₄) or chiral reducing agents (e.g., Corey-Bakshi-Shibata catalyst) to reduce the ketone to the alcohol while retaining the trans configuration. The stereochemical outcome depends on steric hindrance and reaction temperature .
For scale-up, thermodynamic analysis of cyclopentanol synthesis (e.g., indirect processes involving cyclopentene) can optimize yields by adjusting reaction pressures and temperatures .

Basic Question: Which spectroscopic and crystallographic techniques are critical for confirming the structure and conformation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can identify the cyclopentanol backbone and substituents. The trans configuration is confirmed by coupling constants (e.g., J = 8–10 Hz for axial-equatorial proton interactions in the cyclohexanol analog) .
  • X-ray Crystallography : High-pressure crystallography (e.g., at 1.5 GPa) reveals the half-chair conformation of the cyclopentanol ring, with axial hydroxyl positioning and puckering parameters (Cremer-Pople analysis) .
  • IR Spectroscopy : O–H stretching (~3200–3600 cm⁻¹) and C–O vibrational modes (~1050 cm⁻¹) confirm alcohol functionality .

Advanced Question: How do thermodynamic parameters influence the scalability and efficiency of this compound synthesis?

Methodological Answer:
Thermodynamic studies on cyclopentanol derivatives highlight:

  • Equilibrium Constants : For cyclopentene-derived processes, the transesterification step (e.g., cyclopentyl acetate + methanol → cyclopentanol) has ΔG ≈ −15 kJ/mol at 298 K, favoring product formation .
  • Temperature Sensitivity : Optimal yields (≥80%) are achieved at 160–180°C, balancing reaction rates and avoiding over-hydrogenation. Higher temperatures (>200°C) promote side reactions, reducing selectivity .
  • Pressure Effects : High-pressure conditions (1.5 GPa) stabilize the half-chair conformation, critical for crystallographic characterization .

Advanced Question: What catalytic systems enhance the hydrogenation and rearrangement steps in cyclopentanol synthesis?

Methodological Answer:

  • Bimetallic Catalysts : Ru-Mo nanoparticles on carbon nanotubes (CNTs) show high dispersion (particle size ~1.4 nm) and activity for hydrogenation. At 180°C and 4 MPa H₂, these catalysts achieve 89% cyclopentanol yield from furfural derivatives .
  • Acid Catalysts : Sulfonic acid-functionalized resins facilitate cyclopentene hydration to cyclopentanol, minimizing byproducts like tetrahydrofurfuryl alcohol (THFA) .
  • Leaching Mitigation : Catalyst stability is improved by mesoporous supports (e.g., CNTs with 2–30 nm pore widths), which prevent nanoparticle aggregation during reactions .

Advanced Question: What computational tools are used to predict the bioactivity and reactivity of this compound?

Methodological Answer:

  • Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite predict interactions with biological targets (e.g., enzymes, receptors). The 4-propylphenyl group may enhance lipophilicity, improving membrane permeability .
  • DFT Calculations : Density functional theory (B3LYP/6-31G*) optimizes the molecule’s geometry, calculates frontier orbitals (HOMO-LUMO gaps), and predicts regioselectivity in reactions like oxidation or substitution .
  • Retrosynthetic Analysis : AI-driven tools (e.g., Template_relevance models) propose synthetic routes by disconnecting the cyclopentanol and aryl fragments, prioritizing feasible intermediates .

Advanced Question: How does the stereochemistry of this compound impact its potential pharmacological applications?

Methodological Answer:

  • Enantiomeric Purity : Chiral chromatography (e.g., Chiralpak AD-H column) separates diastereomers, ensuring ≥98% enantiomeric excess (ee) for biological testing .
  • Structure-Activity Relationships (SAR) : The trans configuration optimizes steric alignment with anti-inflammatory targets (e.g., adenosine receptors), as seen in analogs like trans-2-(6-amino-9H-purin-9-yl)cyclopentanol, which showed efficacy in reducing inflammation at 50–250 mg/kg doses .
  • Metabolic Stability : Fluorine or methylthio analogs (e.g., trans-2-(4-Methylthiophenyl)cyclohexanol) demonstrate prolonged half-lives in vitro, guiding derivatization strategies .

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